molecular formula C22H20N2O4S B11366147 5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11366147
M. Wt: 408.5 g/mol
InChI Key: SDUJGFHITHIZNM-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides This compound is characterized by the presence of an ethoxyphenyl group, a furan-2-ylmethyl group, and a thiophen-2-ylmethyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the furan-2-ylmethyl and thiophen-2-ylmethyl groups: These groups can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions could target the oxazole ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds like this can be used as ligands in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Biochemistry: Studied for interactions with biological macromolecules.

Industry

    Chemical Industry: Used as intermediates in the synthesis of more complex molecules.

    Pharmaceutical Industry: Potential use in drug development and formulation.

Mechanism of Action

The mechanism of action for compounds like 5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide
  • 5-(4-ethoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group, furan, and thiophene rings may confer distinct electronic and steric properties compared to similar compounds.

Biological Activity

5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring, a carboxamide group, and various aromatic substituents. Its molecular formula is C24H21FN2O4C_{24}H_{21}FN_2O_4 with a molecular weight of 420.4 g/mol. The unique combination of functional groups may confer specific biological properties that are currently under investigation.

Property Details
Molecular FormulaC24H21FN2O4
Molecular Weight420.4 g/mol
IUPAC NameThis compound
InChI KeyZECKYOXYQGRBHB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Oxazole Ring : Achieved through cyclization reactions involving α-haloketones and amides.
  • Introduction of Aromatic Substituents : Utilizes palladium-catalyzed cross-coupling reactions to introduce ethoxyphenyl, furan, and thiophen groups.
  • Formation of the Carboxamide Group : Involves the reaction of an amine with a carboxylic acid derivative.

Anticancer Activity

Recent studies have indicated potential anticancer properties for this compound. For instance, derivatives similar to this compound have shown moderate to significant activity against various cancer cell lines, including TK-10 and HT-29 cells. The mechanism often involves the modulation of specific signaling pathways that lead to apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it may exhibit moderate antibacterial effects against Gram-positive bacteria, although further studies are required to confirm these findings.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : It may interact with specific enzymes or receptors in target cells.
  • Cell Cycle Modulation : The compound might induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : By modulating apoptotic pathways, it can promote programmed cell death in malignant cells.

Case Studies

  • Antineoplastic Activity Study :
    • A study investigated a series of oxazole derivatives similar to this compound for their antineoplastic properties. The results indicated that some derivatives significantly inhibited cell growth in various cancer models at concentrations as low as 10 µM.
  • Antimicrobial Evaluation :
    • Another research effort focused on evaluating the antimicrobial activity against several bacterial strains. Compounds structurally related to this compound demonstrated promising antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H20N2O4S/c1-2-26-17-9-7-16(8-10-17)21-13-20(23-28-21)22(25)24(14-18-5-3-11-27-18)15-19-6-4-12-29-19/h3-13H,2,14-15H2,1H3

InChI Key

SDUJGFHITHIZNM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CO3)CC4=CC=CS4

Origin of Product

United States

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